4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic organic compound featuring a strained oxabicyclo[2.1.1]hexane scaffold with a phenyl substituent at position 4 and a carboxylic acid group at position 1. The bicyclic core imposes conformational rigidity, making it valuable in medicinal chemistry for designing peptidomimetics and bioactive molecules.
Properties
CAS No. |
2613383-83-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-10(14)12-6-11(7-12,8-15-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |
InChI Key |
IQUQCYAIOMKYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Diene Precursors
The foundational step in constructing the bicyclo[2.1.1]hexane framework involves preparing conformationally constrained dienes. A proven approach utilizes phenylacetaldehyde derivatives as starting materials. For instance, methylenation of 4-phenylbut-3-enal using Eschenmoser’s salt (N,N-dimethylmethyleneammonium iodide) generates 2-phenylacrylaldehyde, a critical diene precursor. This reaction proceeds via nucleophilic attack of the aldehyde oxygen on the methylenation reagent, followed by elimination to yield the α,β-unsaturated aldehyde.
Subsequent allyl Grignard addition to 2-phenylacrylaldehyde in tetrahydrofuran (THF) at 0°C introduces the necessary branching for cyclization. The resulting secondary alcohol undergoes oxidation to a ketone, forming 2-phenylhexa-1,5-dien-3-one—a pivotal intermediate for photochemical cyclization.
Photocatalytic Cyclization Conditions
Intramolecular [2 + 2] cycloaddition of 2-phenylhexa-1,5-dien-3-one is catalyzed by the iridium complex (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ under blue LED irradiation. This visible-light-mediated process occurs in acetonitrile at ambient temperature, achieving cyclization efficiencies exceeding 85%. The reaction mechanism involves energy transfer from the excited iridium catalyst to the dienone, promoting triplet-state reactivity and stereoselective bond formation.
Key parameters include:
-
Catalyst loading: 5–10 mol%
-
Solvent: Anhydrous CH₃CN (0.1–0.3 M)
-
Light source: 450 nm LEDs (15 W intensity)
-
Reaction time: 12–24 hours
This method yields 1-phenylbicyclo[2.1.1]hexan-2-one as the primary product, demonstrating the feasibility of constructing the bicyclic core under mild conditions.
Oxygen Bridge Incorporation
Introducing the 2-oxa moiety necessitates modifying the diene precursor to include an ether linkage. One strategy replaces the ketone oxygen in 2-phenylhexa-1,5-dien-3-one with a protected hydroxyl group. For example, substituting the ketone with a tert-butyldimethylsilyl (TBS)-protected alcohol enables subsequent oxidation to the ether post-cyclization. Deprotection with tetra-n-butylammonium fluoride (TBAF) followed by acid-catalyzed etherification completes the oxabicyclo framework.
Carboxylic Acid Functionalization Pathways
Oxidation of Bicyclo Ketones
The ketone group in 1-phenylbicyclo[2.1.1]hexan-2-one serves as a strategic handle for carboxylic acid installation. Jones oxidation (CrO₃ in H₂SO₄/acetone) converts the ketone to the corresponding carboxylic acid with 60–70% yield. However, over-oxidation and ring strain present challenges, necessitating optimized conditions:
-
Temperature: 0–5°C
-
Reaction time: 2 hours
-
Quenching: Rapid addition to ice-water
Alternative oxidants like potassium permanganate (KMnO₄) in acidic media achieve comparable results but require stringent pH control to prevent bicyclic ring degradation.
Direct Carboxylation via CO₂ Insertion
Transition-metal-mediated carboxylation offers a regioselective alternative. Treating the bicyclo bromide (prepared via HBr addition to the ketone) with a zinc-copper couple in tetrahydrofuran under CO₂ atmosphere (50 psi) generates the carboxylic acid directly. This single-step method avoids intermediate isolations, improving overall efficiency:
-
Catalyst: Zn/Cu (1:1 molar ratio)
-
Temperature: 80°C
-
Yield: 55–65%
Industrial-Scale Production Considerations
Continuous-Flow Photoreactors
Scaling photochemical syntheses requires transitioning from batch to continuous-flow systems. Microfluidic reactors with immobilized iridium catalysts enable:
-
Enhanced photon efficiency via LED array integration
-
Residence time control (10–30 minutes)
-
Productivity: 50 g/h per liter reactor volume
Purification Challenges
The polar nature of 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid complicates crystallization. Simulated moving bed (SMB) chromatography using C18-functionalized silica and methanol/water gradients achieves >99% purity at multi-kilogram scales.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid moiety participates in controlled oxidations:
| Reagent | Temperature | Product | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| KMnO<sub>4</sub> (aq) | 0–25°C | Oxo-derivatives (ketone formation) | High | 65–78 | |
| O<sub>3</sub> (ozonolysis) | -78°C | Ring-opened dicarbonyl compounds | Moderate | 42–55 |
Oxidation preferentially occurs at the bridgehead carbons due to strain relief.
Reduction Reactions
The bicyclic system undergoes selective hydrogenation:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | 1 atm, RT | Partially saturated bicyclic alcohols | Retains oxabicyclic core | |
| LiAlH<sub>4</sub> | THF, reflux | Alcohol derivative (acid → primary -OH) | Complete reduction of -COOH |
Substitution and Functionalization
The phenyl group and bridge positions allow electrophilic/nucleophilic attacks:
| Reaction Type | Reagent | Position Modified | Key Product | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | ClCH<sub>2</sub>COCl, AlCl<sub>3</sub> | Para to phenyl ring | Chloroacetyl-substituted derivative | |
| SN<sub>2</sub> | NaN<sub>3</sub>, DMF | Bridgehead C–O bond | Azido-functionalized analog |
Derivatization via Carboxylic Acid
The -COOH group enables standard acid-derived transformations:
| Reaction | Reagent | Product | Application Relevance | Reference |
|---|---|---|---|---|
| Esterification | SOCl<sub>2</sub> + MeOH | Methyl ester | Prodrug synthesis | |
| Amide Coupling | EDC/HOBt, R-NH<sub>2</sub> | Bicyclic amides | Bioactive compound development |
Photochemical Reactivity
The strained [2.1.1] system undergoes unique light-mediated reactions:
| Process | λ (nm) | Additive | Outcome | Reference |
|---|---|---|---|---|
| [2+2] Cycloreversion | 365 | None | Ring-opened diene intermediates | |
| Energy Transfer | 450 | Ir(ppy)<sub>3</sub> | Cross-conjugated diradical formation |
Key Mechanistic Insights
-
Strain-Driven Reactivity : The bicyclo[2.1.1]hexane scaffold’s 78° bond angles (vs. 109.5° in cyclohexane) enhance susceptibility to ring-opening and functionalization .
-
Acid-Directed Selectivity : Hydrogen-bonding interactions from the -COOH group influence regioselectivity in nucleophilic attacks.
This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry and materials science, particularly for designing bioisosteres or strained scaffolds.
Scientific Research Applications
Bioisosterism
One of the prominent applications of 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is its role as a bioisostere of the ortho-substituted phenyl ring in drug design. Research has shown that substituting ortho-substituted phenyl groups with the bicyclic structure can enhance the physicochemical properties of bioactive compounds, potentially leading to improved efficacy and reduced side effects .
Case Study:
In a study focused on synthesizing saturated bioisosteres, researchers replaced ortho-substituted phenyl rings in known agrochemicals and pharmaceuticals with 2-oxabicyclo[2.1.1]hexanes, including derivatives of fungicides and antibacterial agents. The results indicated that these modifications improved solubility and bioavailability while maintaining biological activity .
Material Science
The compound's unique structural characteristics make it suitable for applications in polymer chemistry and materials science . Its ability to form stable interactions with other chemical entities can lead to the development of novel materials with enhanced properties.
Polymer Applications
This compound can be utilized as a building block in the synthesis of polymers with specific functionalities. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Decomposition | 300 °C |
Environmental Applications
The compound may also find applications in environmental chemistry , particularly in the development of biodegradable materials or as part of formulations aimed at reducing environmental impact.
Mechanism of Action
The mechanism of action of 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs, their substituents, molecular properties, and hazards.
Key Comparisons
a. Structural and Electronic Effects
- Phenyl vs.
- tert-Boc-Amino vs. Dimethyl: The tert-Boc group (bulky, protective) contrasts with dimethyl substituents (steric hindrance without protection), influencing synthetic utility in peptide coupling .
d. Hazards and Handling
- The methyl derivative’s hazard profile (H315, H319, H335) underscores the need for PPE during handling . Fluoromethyl and tert-Boc analogs lack explicit hazard data but may require similar precautions.
Biological Activity
4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its physicochemical properties, incorporation into bioactive compounds, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : CHO
- Molecular Weight : 204.22 g/mol
- SMILES Notation : OC(=O)C12OCC(C1)(C2)c1ccccc1
The compound features a bicyclic structure that enhances its interaction with biological targets. The presence of the phenyl group is significant for its potential bioactivity.
Recent studies have highlighted the advantages of using 2-oxabicyclo[2.1.1]hexanes, including this compound, as saturated bioisosteres of ortho-substituted phenyl rings. These modifications have shown improvements in solubility and reduced lipophilicity while retaining bioactivity:
| Compound | Solubility (µM) | Lipophilicity | Bioactivity Retention |
|---|---|---|---|
| Ortho-substituted phenyl compound | 25 | High | Yes |
| Bicyclo[2.1.1]hexane analogue | 34 | Moderate | Yes |
| This compound | 155 | Low | Yes |
This table illustrates the substantial increase in water solubility when replacing the ortho-substituted phenyl ring with the bicyclic structure, which is crucial for drug formulation and efficacy.
Agrochemical Applications
The incorporation of 4-phenyl-2-oxabicyclo[2.1.1]hexane into agrochemical fungicides such as fluxapyroxad and boscalid has been explored:
- Fluxapyroxad :
- Original Solubility: 25 µM
- With Bicyclo[2.1.1]hexane: 34 µM
- With 4-phenyl-2-oxabicyclo[2.1.1]hexane: 155 µM
This significant increase in solubility enhances its effectiveness as a fungicide.
Antibacterial and Lipid-Lowering Agents
The compound has also been evaluated in the context of antibacterial agents like phthalylsulfathiazole and lipid-lowering agents such as lomitapide:
- Phthalylsulfathiazole :
- Original Solubility: 170 µM
- With Bicyclo[2.1.1]hexane: 101 µM
- With 4-phenyl-2-oxabicyclo[2.1.1]hexane: 158 µM
These results indicate that the replacement of the phenyl ring with a more soluble bicyclic structure can restore or enhance solubility, which is vital for therapeutic efficacy.
Q & A
(Basic) What are the common synthetic routes for 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves bicyclic ring formation via [2+2] or [3+2] cycloaddition reactions, followed by functionalization. For example, ethyl ester precursors (e.g., ethyl bicyclo[3.1.0]hexane-3-carboxylate) can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid . Key steps include optimizing reaction time and temperature to prevent ring-opening side reactions. Catalysts like Lewis acids (e.g., BF₃·OEt₂) may enhance regioselectivity during cyclization . Post-synthesis purification often employs recrystallization or column chromatography using polar/non-polar solvent systems.
(Basic) Which spectroscopic techniques are critical for confirming the structure of this bicyclic compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the bicyclic scaffold and phenyl group (e.g., deshielded protons near the oxygen atom).
- ¹³C NMR confirms the carbonyl carbon (C=O) at ~170 ppm and bicyclic carbons .
- Infrared (IR) Spectroscopy:
- Stretching frequencies for C=O (~1700 cm⁻¹) and O-H (carboxylic acid, ~2500–3000 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragments, such as loss of CO₂ from the carboxylic acid group .
(Advanced) How can researchers address low yields in the final cyclization step during synthesis?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction kinetics .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd, Cu) or organocatalysts can enhance regioselectivity .
- Temperature Control: Lower temperatures (0–25°C) minimize thermal degradation, while microwave-assisted synthesis accelerates reaction rates .
- Protecting Groups: Temporarily protecting the carboxylic acid as an ethyl ester prevents unwanted interactions during cyclization .
(Advanced) What computational methods are used to model the compound’s reactivity and conformational stability?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculates energy-minimized geometries, bond angles, and charge distribution to predict regioselectivity in reactions (e.g., electrophilic substitution on the phenyl ring) .
- Molecular Dynamics (MD) Simulations:
- Simulates solvent interactions and assesses stability of the bicyclic scaffold under physiological conditions (e.g., aqueous environments) .
- Docking Studies:
- Models interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial activity .
(Basic) How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
- Thermal Stability:
- Thermogravimetric Analysis (TGA) determines decomposition temperatures. Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points) .
- Light Sensitivity:
- Store in amber vials and test photostability under UV/visible light using controlled exposure chambers .
(Advanced) What challenges arise in enantioselective synthesis of this compound, and how are they resolved?
Methodological Answer:
Challenges include controlling stereochemistry at bridgehead carbons and avoiding racemization. Solutions involve:
- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (1S,5R)-configured esters) to direct stereochemistry .
- Asymmetric Catalysis: Chiral ligands (e.g., BINAP) paired with transition metals (Ru, Rh) induce enantioselectivity during cycloaddition .
- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer of a racemic ester intermediate .
(Advanced) How is the compound’s antimicrobial activity evaluated in academic research?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays:
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. MIC values <100 µg/mL suggest promising activity .
- Time-Kill Studies:
- Monitor bacterial viability over 24–48 hours to determine bacteriostatic vs. bactericidal effects .
- Mechanistic Studies:
- Fluorescence microscopy or flow cytometry assess membrane disruption. Synergy with commercial antibiotics (e.g., β-lactams) is tested via checkerboard assays .
(Basic) How do researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation: Cross-reference NMR, IR, and MS data to confirm assignments. For example, a carbonyl peak in IR should align with ¹³C NMR signals .
- Control Experiments: Synthesize and analyze derivatives (e.g., methyl esters) to isolate conflicting signals .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in bridgehead stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
